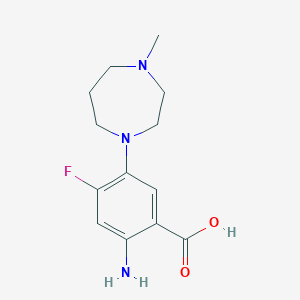

2-氨基-4-氟-5-(4-甲基-1,4-二氮杂环-1-基)苯甲酸

描述

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid (AFMDBA) is a versatile and important compound in the field of organic chemistry. It is used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. AFMDBA is also used as a building block for the synthesis of other compounds, such as peptides, peptidomimetics, and other molecules. It is also used as a starting material in the synthesis of various drugs, such as antifungal drugs, antibiotics, and anti-inflammatory agents.

科学研究应用

Enantioselective Synthesis and Drug Scaffolds

Compounds structurally related to 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid have been investigated for their enantioselective synthesis methods, offering pathways to potentially useful drug scaffolds. For instance, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, which share a similar diazepine core, have been synthesized from amino acids and shown to undergo ring contraction with high enantioselectivity, providing efficient access to quinolone-2,4-diones, a valuable drug scaffold (Antolak et al., 2014).

Synthesis of Substituted Dibenzodiazepinones

The synthesis of substituted dibenzodiazepinones and pyridobenzodiazepinones has been explored, highlighting the versatility of benzoic acid derivatives in producing complex heterocyclic compounds. These syntheses involve the reaction between phenylenediamine and substituted benzoic acids, leading to compounds with potential pharmacological activities (Cohen et al., 1998).

Metabolism and Physicochemical Properties

Research on substituted benzoic acids, including fluoro derivatives, has provided insights into the metabolism and physicochemical properties of these compounds. Understanding the metabolism pathways, such as glucuronidation or glycine conjugation, and physicochemical properties can inform the development of new drugs with improved pharmacokinetic profiles (Ghauri et al., 1992).

Solid-Phase Synthesis of Benzodiazepinones

The solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones demonstrates the application of benzoic acid derivatives in generating libraries of benzodiazepine analogs, which are important in medicinal chemistry for their therapeutic properties. This method showcases the utility of such compounds in facilitating the rapid synthesis of diverse benzodiazepine derivatives (Fülöpová et al., 2012).

Characterization and Pharmacology of GABAA Receptors

The characterization of human gamma-aminobutyric acidA (GABAA) receptor subtypes with different benzodiazepine pharmacologies provides a foundation for the development of selective anxiolytic, sedative, and anticonvulsant medications. Compounds with specific affinities for various GABAA receptor subtypes can lead to the creation of drugs with tailored therapeutic profiles, reducing side effects associated with broad-spectrum benzodiazepines (Hadingham et al., 1996).

属性

IUPAC Name |

2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-16-3-2-4-17(6-5-16)12-7-9(13(18)19)11(15)8-10(12)14/h7-8H,2-6,15H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQRMJNLOBUQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid | |

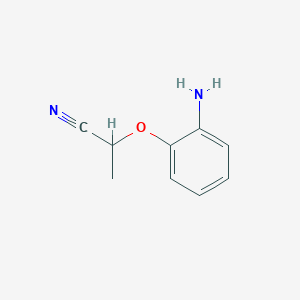

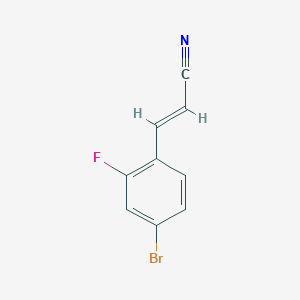

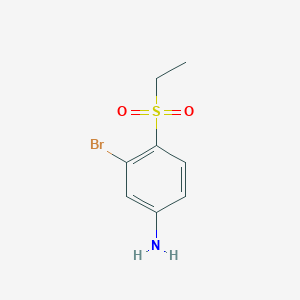

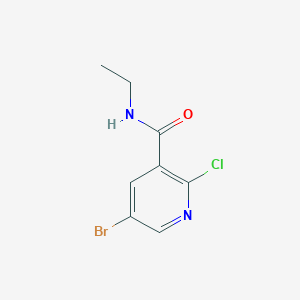

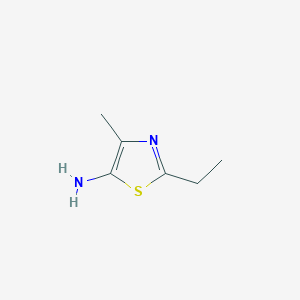

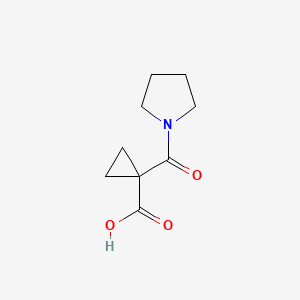

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)

![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)

![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)

amine](/img/structure/B1527288.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)

![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)

![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)